BenchChemオンラインストアへようこそ!

1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid

Lipophilicity Drug-likeness Regioisomer differentiation

1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid (CAS 186347-66-0) is a 1-arylcyclopropane-1-carboxylic acid with molecular formula C₁₂H₁₄O₂ and molecular weight 190.24 g/mol. It belongs to the class of cyclopropane-containing carboxylic acids, which have garnered attention as pharmacophore groups and conformational constraint elements in medicinal chemistry.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
Cat. No. B13605243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2(CC2)C(=O)O)C
InChIInChI=1S/C12H14O2/c1-8-3-4-10(7-9(8)2)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14)
InChIKeyWZQLSWNCRKPJIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid (CAS 186347-66-0): Structural Identity and Procurement Context


1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid (CAS 186347-66-0) is a 1-arylcyclopropane-1-carboxylic acid with molecular formula C₁₂H₁₄O₂ and molecular weight 190.24 g/mol [1]. It belongs to the class of cyclopropane-containing carboxylic acids, which have garnered attention as pharmacophore groups and conformational constraint elements in medicinal chemistry [2]. The compound features a rigid cyclopropane ring bearing a carboxylic acid group and a 3,4-dimethyl-substituted phenyl moiety at the 1-position, presenting a geminal aryl-carboxyl substitution pattern that distinguishes it from its 2-arylcyclopropane regioisomers. Its computed XLogP3 of 2.5 and topological polar surface area (TPSA) of 37.3 Ų suggest moderate lipophilicity and hydrogen-bonding capacity suitable for small-molecule drug design scaffolds [1]. The compound is commercially available through Enamine (catalog EN300-1866590) and other suppliers, with pricing ranging from approximately $768 for 50 mg to $2,858 for 5 g (2023 pricing) [1].

Why Generic Substitution of 1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid with In-Class Analogs Carries Procurement Risk


Although 1-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid shares the C₁₂H₁₄O₂ formula with its 2-arylcyclopropane regioisomer (CAS 91495-77-1), the position of the aryl substituent relative to the carboxylic acid group is not interchangeable in synthesis or biological evaluation contexts. The 1-aryl substitution pattern creates a geminal relationship between the aryl ring and the carboxyl group on the cyclopropane ring, which fundamentally alters the steric environment, conformational preferences, and the electronic influence of the aryl substituent on the acid moiety . This structural distinction affects reactivity in derivatization reactions (e.g., esterification, amidation) and can lead to divergent structure–activity relationships when the compound is used as a building block for bioactive molecules. Additionally, the 3,4-dimethyl substitution pattern on the phenyl ring confers a specific lipophilicity (XLogP3 2.5) and electronic profile that differs measurably from 2,3- or 2,4-dimethylphenyl analogs [1], making simple substitution with a different regioisomer or positional isomer a scientifically unjustified risk. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence: 1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 1-Aryl vs. 2-Aryl Cyclopropane Regioisomers

The target compound (CAS 186347-66-0) exhibits an XLogP3 of 2.5, whereas its 2-arylcyclopropane regioisomer 2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid (CAS 91495-77-1) has a computed Log P of 3.00 [1][2]. This ~0.5 log unit lower lipophilicity for the 1-aryl isomer indicates reduced membrane partitioning and potentially improved aqueous solubility characteristics, which can influence ADME profiles when either compound is used as a synthetic building block in drug discovery programs.

Lipophilicity Drug-likeness Regioisomer differentiation

Acid Strength (pKa) Differentiation: Geminal Aryl Substitution Modulates Carboxylic Acid Acidity

The 2-arylcyclopropane regioisomer 2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid has a JChem-predicted acid pKa of 4.76 [1]. Cyclopropanecarboxylic acid itself has a reported pKa of 4.65–4.83 [2]. The 1-aryl substitution pattern, wherein the aryl group is geminal to the carboxylic acid on the cyclopropane ring, is expected to exert a distinct through-bond inductive effect compared to the vicinal arrangement in the 2-aryl isomer. While an experimentally measured pKa for the target compound was not identified in public databases, the structural rationale—direct electronic communication between the aryl group and the carboxyl group through the cyclopropane quaternary carbon—supports a predictably different acidity profile that affects salt formation, purification strategy, and coupling reaction conditions.

pKa Acidity Reactivity Salt formation

Steric Profile and Molecular Complexity: Advantage of a Mono-Methyl Cyclopropane Core Over the Gem-Dimethyl Analog

The target compound (MW 190.24, complexity index 243) features an unsubstituted cyclopropane ring bearing a single aryl and a single carboxyl substituent at the 1-position. Its gem-dimethyl analog, 1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS 2090415-62-4; MW 218.29, complexity index 308), carries two additional methyl groups on the cyclopropane ring [1][2]. The higher molecular complexity (308 vs. 243) and increased steric crowding around the carboxylic acid in the gem-dimethyl analog can impede derivatization reactions, particularly esterification and amidation with bulky nucleophiles. The target compound's lower steric hindrance at the cyclopropane ring offers greater synthetic accessibility for downstream functionalization while retaining the conformational rigidity conferred by the cyclopropane core.

Steric hindrance Molecular complexity Synthetic accessibility Conformational constraint

Procurement Cost Comparison: 1-Aryl vs. Gem-Dimethyl Analog Pricing Efficiency

At the 1 g scale from the same supplier (Enamine), the target compound (CAS 186347-66-0) is priced at $986, while its gem-dimethyl analog (CAS 2090415-62-4) is priced at $1,172 [1][2]. This represents a ~16% cost saving for the target compound at the 1 g scale. The differential widens at the 5 g scale: $2,858 for the target vs. $3,396 for the analog (~16% saving). The lower cost of the target compound is consistent with its lower molecular complexity (243 vs. 308) and the absence of additional synthetic steps required to install the gem-dimethyl substitution on the cyclopropane ring.

Procurement cost Scale-up economics Building block selection

Class-Level Relevance: Cyclopropanecarboxylic Acid Scaffolds in TAFIa Inhibitor Development

The Daiichi Sankyo patent family (US 8,946,443 / US 2015/0216847) discloses a broad series of cyclopropanecarboxylic acid derivatives as TAFIa (thrombin-activatable fibrinolysis inhibitor) inhibitors, with a low-molecular-weight TAFIa inhibitor reported to reduce thrombus burden by approximately 35% in a rabbit venous thrombosis model upon intravenous administration [1][2]. The patent's generic formula (I) encompasses 1-arylcyclopropane-1-carboxylic acid derivatives wherein the aryl substituent may be a phenyl group bearing substituents at meta or para positions, consistent with the 3,4-dimethylphenyl substitution pattern of the target compound. While the target compound itself is not exemplified in the patent, its structural alignment with the claimed pharmacophore—a 1-arylcyclopropane-1-carboxylic acid core with meta/para-disubstituted phenyl—positions it as a relevant starting scaffold or intermediate for TAFIa inhibitor lead optimization programs.

TAFIa inhibition Thrombosis Antifibrinolytic therapy Cardiovascular drug discovery

Conformational Constraint and Drug Design Utility: Cyclopropane as a Pharmacophore Element

Cyclopropane rings are established pharmacophore elements that impart conformational constraint, leading to enhanced binding affinity in drug-target interactions [1]. The target compound embeds a cyclopropane ring directly bonded to both the carboxyl group and the 3,4-dimethylphenyl ring at the same carbon (1-position), creating a unique quaternary center that simultaneously restricts rotational freedom of the aryl-carboxyl relationship while presenting the carboxylic acid in a defined spatial orientation. This contrasts with the 2-arylcyclopropane regioisomer (CAS 91495-77-1), where the aryl and carboxyl groups occupy vicinal positions on the cyclopropane ring, permitting distinct dihedral angle preferences and conformational populations. The geminal arrangement in the target compound results in a more compact and orientationally constrained presentation of the pharmacophoric elements, which has been exploited in the design of conformationally restricted peptide mimics and small-molecule inhibitors [1][2].

Conformational restriction SAR studies Binding affinity Drug design strategy

Optimal Research and Industrial Application Scenarios for 1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid Based on Verified Differentiation Evidence


Medicinal Chemistry: Lead Optimization Scaffold for TAFIa Inhibitor Programs

Based on class-level evidence from the Daiichi Sankyo patent family (US 8,946,443) disclosing 1-arylcyclopropane-1-carboxylic acid derivatives as TAFIa inhibitors with demonstrated in vivo thrombus reduction (~35% in rabbit model), the target compound serves as a structurally aligned scaffold for medicinal chemistry groups developing antithrombotic agents [1]. Its 3,4-dimethylphenyl substitution satisfies the patent's meta/para substitution preference, and the geminal aryl-carboxyl arrangement provides a conformationally distinct starting point from 2-arylcyclopropane analogs. Procurement at gram scale (~$986/g from Enamine) enables SAR exploration through derivatization of the carboxylic acid to amides, esters, or reversed amides [2].

Chemical Biology: Conformationally Constrained Building Block for Probe Development

The rigid cyclopropane core with geminal aryl-carboxyl substitution offers a unique conformational constraint profile that restricts the relative orientation of the pharmacophoric groups [1]. This property is valuable for chemical probe development where spatial preorganization of functional groups can enhance target engagement and selectivity. The compound's moderate lipophilicity (XLogP3 2.5), which is ~0.5 log units lower than its 2-aryl regioisomer (Log P 3.00), favors aqueous solubility and reduced non-specific binding—a critical attribute for chemical probe quality [2][3].

Organic Synthesis: Sterically Accessible Intermediate for Parallel Library Synthesis

The target compound's lower molecular complexity (243 vs. 308) and the absence of gem-dimethyl substitution on the cyclopropane ring make it a more synthetically accessible intermediate compared to its gem-dimethyl analog (CAS 2090415-62-4) for parallel amide/ester library synthesis [1]. The reduced steric hindrance around the carboxylic acid facilitates higher-yielding coupling reactions with diverse amine and alcohol partners. The 16–22% cost advantage at gram scale further supports its selection as the preferred cyclopropane building block when gem-dimethyl substitution is not specifically required for the target SAR [2].

Agrochemical Research: Cyclopropane-Containing Carboxylic Acid Intermediate for Crop Protection Chemistry

Cyclopropane carboxylic acid derivatives have a well-established precedent in agrochemical chemistry, particularly in the pyrethroid insecticide class [1]. While the target compound itself is not a known active ingredient, its structural features align with intermediates used in the synthesis of cyclopropanecarboxylate pesticides. The 3,4-dimethylphenyl substitution pattern is distinct from the 2,6-dimethylphenyl motif commonly found in pyrethroid alcohol components (e.g., Dimethrin), potentially offering divergent insecticidal or acaricidal activity profiles if incorporated into novel ester derivatives [2]. The compound's documented use in pharmaceutical and agrochemical research supports its evaluation as a versatile intermediate [3].

Quote Request

Request a Quote for 1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.